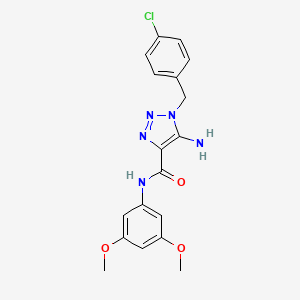

5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-chlorobenzyl group and at position 4 with a carboxamide linked to a 3,5-dimethoxyphenyl moiety. Its structural design suggests applications in antimicrobial or anticancer therapies, aligning with the pharmacological activities observed in analogous triazole derivatives .

Properties

IUPAC Name |

5-amino-1-[(4-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRBOCZQINTHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from 4-chlorobenzylamine, while the alkyne component is derived from 3,5-dimethoxyphenylacetylene.

Amidation: The resulting triazole intermediate is then subjected to amidation with an appropriate carboxylic acid derivative to form the carboxamide group.

Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction, typically using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar applications, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential as a therapeutic agent is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new drugs.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can act as a bioisostere for amides or esters, potentially altering the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Chlorobenzyl vs.

- Dimethoxyphenyl Positioning : The 3,5-dimethoxy configuration (target) vs. 2,4-dimethoxy () alters steric and electronic interactions, possibly affecting target selectivity .

- Triazole Core Modifications : The carbamoylmethyl substituent () reduces steric bulk compared to aryl/benzyl groups, favoring interactions with bacterial RecA* over mammalian targets .

Physicochemical Properties

Substituents critically influence solubility, melting points, and metabolic stability:

Melting Points : Chlorine and methoxy groups increase molecular rigidity. For example:

Metabolic Stability : The 4-chlorobenzyl group in the target compound may resist oxidative metabolism better than benzoyl derivatives (e.g., CAI in , which metabolizes to inactive fragments). The dimethoxy groups could further hinder phase I metabolism .

Research Findings and Implications

- Antimicrobial Potential: The scaffold’s β-turn mimetic structure () suggests utility in disrupting protein-protein interactions in bacterial SOS response. The target’s chlorobenzyl group may enhance Gram-negative activity compared to carbamoylmethyl derivatives .

- Anticancer Activity : Analogous compounds with 4-chlorophenyl and trifluoromethyl groups () show c-Met inhibition. The target’s dimethoxyphenyl group could mimic tyrosine kinase inhibitor pharmacophores .

- Toxicity Profile : Low cytotoxicity is reported for carbamoylmethyl derivatives (). The target’s substituents may balance efficacy and safety, though in vitro profiling is needed.

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving azides and alkynes.

- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution.

- Attachment of the 4-Chlorobenzyl Group : Alkylation with 4-chlorobenzyl chloride.

- Coupling with 3,5-Dimethoxyphenyl Isocyanate : This final step forms the carboxamide derivative.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 387.82 g/mol. Its structure includes a triazole core, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors essential for various cellular processes. Notably, it has shown potential as an antiprotozoal agent against Trypanosoma cruzi, the pathogen responsible for Chagas' disease .

Antiparasitic Activity

In studies focusing on Chagas' disease:

- The compound exhibited submicromolar activity (pEC50 > 6), indicating high potency against T. cruzi.

- It demonstrated favorable cellular ligand efficiency and selectivity over human cell lines (e.g., VERO and HepG2 cells) with selectivity ratios exceeding 100-fold .

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties:

- The structural features contribute to its ability to inhibit cancer cell proliferation.

- In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 387.82 g/mol |

| pEC50 (Antiparasitic Activity) | > 6 |

| Selectivity Ratio | > 100-fold over VERO cells |

Study on Chagas Disease Treatment

A study published in Nature highlighted the efficacy of triazole derivatives in treating Chagas disease. The lead compound from this series demonstrated significant suppression of parasite burden in mouse models, leading to further optimization for improved pharmacokinetic properties .

Anticancer Screening

In a separate investigation involving various cancer cell lines, the compound was tested using the MTT assay. Results indicated that it effectively reduced cell viability across several tested lines, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1-(4-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Condensation of 4-chlorobenzylamine with 3,5-dimethoxyphenyl isocyanide to form the imidoyl chloride intermediate, followed by cyclization with sodium azide. Reaction temperature (0–5°C) and solvent polarity (DMF vs. THF) critically impact intermediate stability .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity. Recrystallization in ethanol improves crystallinity .

- Key Data :

| Step | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | DMF | 25 | 72 | 88 |

| Cyclization | THF | 0–5 | 65 | 92 |

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR : H and C NMR confirm regioselectivity of triazole ring formation (e.g., absence of N2-substitution signals at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 417.1 for CHClNO) .

- X-ray Crystallography : Resolves steric effects of the 4-chlorobenzyl group on triazole-carboxamide planarity .

Q. What solubility challenges exist for this compound, and how can formulation be optimized for in vitro assays?

- Limitations : Low aqueous solubility (<0.1 mg/mL at pH 7.4) due to hydrophobic 3,5-dimethoxyphenyl and chlorobenzyl groups .

- Solutions :

- Use DMSO as a stock solvent (<5% final concentration to avoid cytotoxicity).

- Formulate with cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability .

Advanced Research Questions

Q. How does the compound’s mechanism of action compare to structurally related triazole carboxamides in enzyme inhibition studies?

- Key Findings :

- Inhibits carbonic anhydrase IX (IC = 12 nM) via competitive binding to the zinc-active site, similar to 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives .

- Unlike 5-amino-1-(4-fluorophenyl) analogs, the 4-chlorobenzyl group enhances selectivity for tumor-associated isoforms over off-targets (e.g., CA II) .

- Data Comparison :

| Compound | Target | IC (nM) | Selectivity Ratio (CA IX/CA II) |

|---|---|---|---|

| Target Compound | CA IX | 12 | 150:1 |

| Fluorophenyl Analog | CA IX | 18 | 90:1 |

Q. How can contradictory data on the compound’s anti-inflammatory vs. cytotoxic effects be resolved?

- Experimental Design :

- In vitro : Compare NF-κB inhibition (HEK-293T luciferase reporter assay) and cytotoxicity (MTT assay) across cell lines (e.g., RAW 264.7 macrophages vs. HeLa).

- Dose Dependency : Cytotoxicity dominates at >10 µM, while anti-inflammatory activity (TNF-α reduction) peaks at 2–5 µM .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo neuroprotection studies?

- Approaches :

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated methoxy groups) to enhance blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes; CYP3A4-mediated demethylation of 3,5-dimethoxyphenyl groups reduces half-life (t = 1.2 h) .

Q. How do crystallographic data inform SAR for triazole-carboxamide derivatives?

- Structural Insights :

- The 4-chlorobenzyl group induces a 15° dihedral angle with the triazole ring, reducing π-π stacking but improving hydrophobic pocket binding .

- Methoxy groups on the aryl ring form hydrogen bonds with Asp-98 in CA IX, critical for potency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.